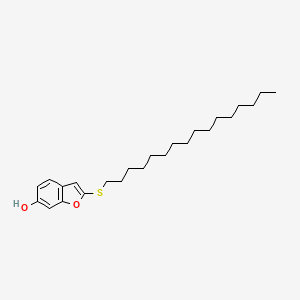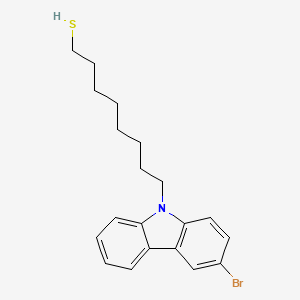![molecular formula C14H12N4 B12582877 1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole CAS No. 295806-49-4](/img/structure/B12582877.png)
1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole is a compound that belongs to the class of azo dyes, which are characterized by the presence of an azo group (-N=N-) linking two aromatic structures. This compound incorporates an imidazole ring, a five-membered ring containing two nitrogen atoms, and a naphthalene moiety, a fused pair of benzene rings. Azo dyes are widely used in various industries due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole typically involves the diazotization of an aromatic amine followed by coupling with an imidazole derivative. The process begins with the formation of a diazonium salt from naphthylamine under acidic conditions. This intermediate is then reacted with 1-methylimidazole in the presence of a base to form the azo compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable solvent like ethanol or water .
Industrial Production Methods
Industrial production of azo dyes, including this compound, involves large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality. The use of automated systems for temperature control and reagent addition enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are frequently used.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a chromophore in the study of molecular interactions and as a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy and as a probe in biochemical assays.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Utilized in the production of dyes for textiles, inks, and plastics.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole involves its interaction with biological molecules, particularly nucleic acids and proteins. The azo group can undergo reduction to form reactive intermediates that can bind to DNA, leading to potential anti-cancer effects. The compound’s ability to intercalate into DNA strands disrupts the replication process, thereby inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-[(E)-(phenyl)diazenyl]-1H-imidazole
- 2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole
- 1-Methyl-2-[(E)-(4-nitrophenyl)diazenyl]-1H-imidazole
Uniqueness
1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole is unique due to the presence of both the naphthalene and imidazole moieties, which confer distinct electronic and steric properties. This combination enhances its stability and reactivity compared to other azo dyes, making it particularly useful in various applications .
Properties
CAS No. |
295806-49-4 |
|---|---|
Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(1-methylimidazol-2-yl)-naphthalen-2-yldiazene |
InChI |
InChI=1S/C14H12N4/c1-18-9-8-15-14(18)17-16-13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3 |
InChI Key |
KKSPWPNNKAMHTL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1N=NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Pentenal, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12582805.png)
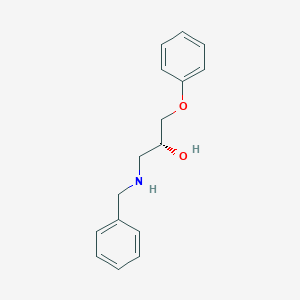
![1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]-](/img/structure/B12582815.png)
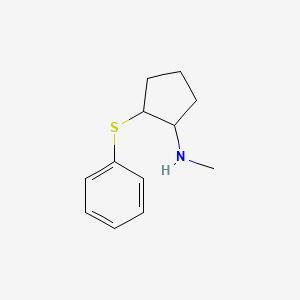

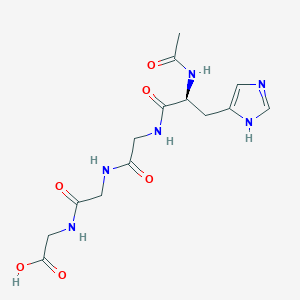
![Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-](/img/structure/B12582843.png)
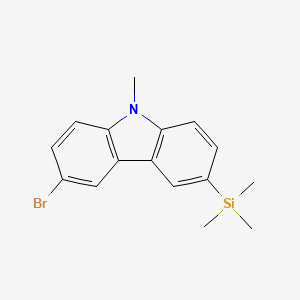
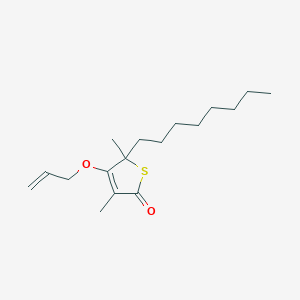
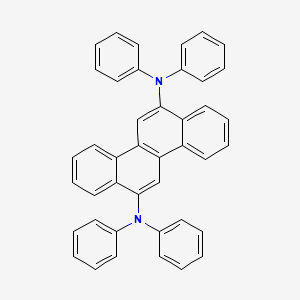
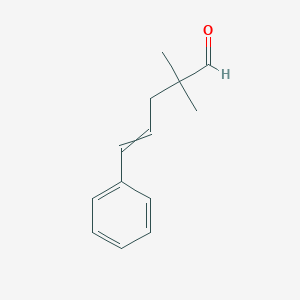
![2-[6-(Hydroxymethylidene)-1,6-dihydropyridin-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582872.png)
